molecular formula C19H20FN3O3S B2486098 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide CAS No. 477711-51-6

N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide

Cat. No.: B2486098
CAS No.: 477711-51-6
M. Wt: 389.45
InChI Key: DZXOAZAYQQTNQL-UHFFFAOYSA-N
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Description

N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H20FN3O3S and its molecular weight is 389.45. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Biological Activities:

    • Pyrazole derivatives, including N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide, are widely utilized in chemical synthesis due to their diverse biological activities. These compounds demonstrate a wide range of pharmacological properties, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The synthesis of these compounds involves various strategies to annelate different heterocyclic nuclei, extending the categories of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).
  • Multicomponent Synthesis for Bioactive Derivatives:

    • Multicomponent reactions (MCRs) have been recognized for their efficiency in synthesizing bioactive molecules containing the pyrazole moiety, a crucial N-heterocycle in therapeutic applications. Recent advancements in MCRs highlight the synthesis of pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and various other biological activities. These methodologies offer a pot, atom, and step economy (PASE) approach in pharmaceutical and medicinal chemistry (Becerra, Abonía, & Castillo, 2022).
  • Use in Antifungal and Plant Protection Strategies:

    • Specific compounds structurally related to pyrazole derivatives have shown significant antifungal properties, especially against Fusarium oxysporum, a pathogen affecting date palms. These compounds demonstrate pharmacophore sites that play a crucial role in biological activity against fungal pathogens, contributing to agricultural protection strategies (Kaddouri et al., 2022).
  • Role in Neurotoxicity and Environmental Concerns:

    • Pyrethroids, related to the pyrazole family, have been studied extensively for their neurotoxic effects. These synthetic derivatives of natural pyrethrins are widely used in household diseases and companion animal ectoparasite control products. The neurophysiological effects and the molecular mechanisms of action of pyrethroids have significant implications for understanding cumulative risk assessment, especially in environmental health and safety (Ahmed & Athar, 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for this compound are not available, compounds with similar structures have been studied for their antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . Therefore, this compound could potentially be explored in these areas.

Properties

IUPAC Name

N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-14-18(19(23(2)22-14)26-16-6-4-3-5-7-16)12-13-21-27(24,25)17-10-8-15(20)9-11-17/h3-11,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXOAZAYQQTNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCNS(=O)(=O)C2=CC=C(C=C2)F)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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